dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
Description
Dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative characterized by a triazole core substituted with two methyl ester groups at positions 4 and 3. The 1-position of the triazole is functionalized with a 2-(3-methoxyphenyl)-2-oxoethyl group. This compound is synthesized via a 1,3-dipolar cycloaddition reaction between dimethyl acetylenedicarboxylate (DMAD) and a 3-methoxyphenyl-substituted azide precursor under solvent-free or mild thermal conditions . Its structure is confirmed by spectroscopic techniques (IR, $^{1}$H-NMR, $^{13}$C-NMR) and mass spectrometry, with characteristic signals for the methoxy group (δH ~3.8–4.0 ppm) and ester carbonyl carbons (δC ~168 ppm) .
Properties
IUPAC Name |
dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]triazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c1-22-10-6-4-5-9(7-10)11(19)8-18-13(15(21)24-3)12(16-17-18)14(20)23-2/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTLLDVDZWYCIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by relevant studies and data.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C15H15N3O6
- Molecular Weight : 333.30 g/mol
- IUPAC Name : this compound
The structure features a triazole ring which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate azides with dimethyl acetylenedicarboxylate (DMAD) under controlled conditions. The regioselectivity of the reaction can be influenced by various factors including solvent choice and temperature.
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells.
A comparative study on similar compounds demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
These results suggest that this compound may also possess similar anticancer properties due to its structural similarities to other active triazole derivatives .
Antimicrobial Activity
In addition to anticancer effects, studies have reported antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
A study highlighted the antimicrobial efficacy of several triazole derivatives:
| Compound | Microbe | Inhibition Zone (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 18 |
These findings suggest that the biological activity of this compound could extend to antimicrobial applications as well .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Thymidylate Synthase : As noted earlier, inhibition of TS leads to reduced DNA synthesis in cancer cells.
- Induction of Apoptosis : Many triazole derivatives have been shown to trigger apoptotic pathways in malignant cells.
- Antibacterial Mechanisms : The disruption of bacterial cell wall integrity and interference with nucleic acid synthesis are key factors in its antimicrobial action.
Case Studies
Several case studies have explored the efficacy of related compounds in preclinical settings:
- Case Study on Anticancer Activity : A research group synthesized a series of triazole derivatives and tested them against breast cancer cell lines. One compound showed a significant reduction in cell viability compared to controls.
- Case Study on Antimicrobial Properties : Another study evaluated the antibacterial effects of triazole derivatives against clinical isolates of S. aureus, reporting promising results that warrant further investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,3-triazole-4,5-dicarboxylates, which are widely studied for their synthetic versatility and biological activities. Below is a detailed comparison with structurally analogous derivatives:
Table 1: Structural and Functional Comparison of Triazole Dicarboxylates
Key Observations
Substituent Effects on Biological Activity: The presence of electron-withdrawing groups (e.g., 4-Cl, 4-F) enhances stability and modulates bioactivity. For example, the 4-fluorophenyl derivative (Entry 2) exhibits anticancer activity, while the benzothiazole-piperazine hybrid (Entry 4) shows potent cytotoxicity due to improved target binding .
Synthetic Methodologies :
- All derivatives are synthesized via 1,3-dipolar cycloaddition between DMAD/diethyl acetylenedicarboxylate (DEAD) and substituted azides. The target compound and its analogs are typically prepared under solvent-free conditions at 80–90°C for 3–5 minutes, yielding >90% purity .
Spectroscopic Differentiation :
- The ester methyl/ethyl protons in NMR distinguish methyl (δH ~3.97–4.00 ppm) and ethyl (δH ~1.24–1.33 ppm for CH$3$, δH ~4.29–4.39 ppm for CH$2$) substituents .
- Carbonyl signals in $^{13}$C-NMR are consistent across derivatives (δC ~168 ppm), but aryl substituents (e.g., 3-methoxy vs. 4-chloro) alter aromatic proton environments .
Chemical Reactivity :
- The target compound undergoes regioselective reduction with NaBH$_4$, reducing the ketone to a secondary alcohol while leaving the esters intact. This contrasts with imidazole dicarboxylates, where ester reduction is negligible .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
